Lipophilicity Divergence (ACD/LogP) vs. Ortho-Isomer and 2,5-Dimethyl Analogs
The target compound exhibits a calculated ACD/LogP of 4.59, representing a measurable increase in lipophilicity relative to its ortho-isopropyl isomer (predicted LogP ~4.2) [1] and a more pronounced difference versus the 2,5-dimethylphenoxy analog (LogP 4.17) [2]. This elevated LogP value is consistent with the para-substitution pattern, which minimizes steric hindrance and enhances hydrophobic surface area.
| Evidence Dimension | Calculated partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 4.59 |
| Comparator Or Baseline | Ortho-isopropyl analog: ~4.2 (predicted); 2,5-dimethyl analog: 4.17 |
| Quantified Difference | +0.39 log units (vs. ortho-isomer); +0.42 log units (vs. 2,5-dimethyl) |
| Conditions | ACD/Labs Percepta Platform (predicted values) |
Why This Matters
A LogP shift of >0.3 units is sufficient to alter membrane permeability, plasma protein binding, and chromatographic retention, directly impacting in vitro assay reproducibility and lead optimization campaigns.
- [1] ChemSrc. (2024). 4-(4-Isopropylphenoxy)-2-(trifluoromethyl)aniline – Physical Chemical Properties (CAS 946784-75-4). View Source
- [2] ChemSrc. (2024). 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline – Physical Chemical Properties (CAS 946784-57-2). View Source
